molecular formula C9H9BrN2O B12874906 (2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine

(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine

Cat. No.: B12874906
M. Wt: 241.08 g/mol
InChI Key: RVUGDCHUJQZASI-UHFFFAOYSA-N
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Description

(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine typically involves the bromination of a benzoxazole derivative followed by amination. One common method involves the reaction of 2-(benzo[d]oxazol-4-yl)methanol with phosphorus tribromide to introduce the bromomethyl group. The resulting intermediate is then treated with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoxazole derivatives with various functional groups replacing the bromomethyl group.

    Oxidation: Products include oxidized benzoxazole derivatives such as oxides or hydroxylated compounds.

    Reduction: Products include reduced benzoxazole derivatives with hydrogenated functional groups.

Scientific Research Applications

(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxymethyl group instead of a bromomethyl group.

    2-(Aminomethyl)benzo[d]oxazole: Features an aminomethyl group in place of the bromomethyl group.

Uniqueness

(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of various derivatives with potential biological and industrial applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

[2-(bromomethyl)-1,3-benzoxazol-4-yl]methanamine

InChI

InChI=1S/C9H9BrN2O/c10-4-8-12-9-6(5-11)2-1-3-7(9)13-8/h1-3H,4-5,11H2

InChI Key

RVUGDCHUJQZASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CBr)CN

Origin of Product

United States

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